molecular formula C22H30N2O B12813251 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine CAS No. 745-80-2

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine

Katalognummer: B12813251
CAS-Nummer: 745-80-2
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: CBAIGJQVUIEMCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 1-(3-ethoxy-3-phenylpropyl)piperazine with 3-methylphenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Phenylpropyl)-4-(3-methylphenyl)piperazine
  • 1-(3-Ethoxy-3-phenylpropyl)-4-phenylpiperazine
  • 1-(3-Ethoxy-3-phenylpropyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is unique due to the specific arrangement of its ethoxy, phenyl, and methyl groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.

Eigenschaften

CAS-Nummer

745-80-2

Molekularformel

C22H30N2O

Molekulargewicht

338.5 g/mol

IUPAC-Name

1-(3-ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine

InChI

InChI=1S/C22H30N2O/c1-3-25-22(20-9-5-4-6-10-20)12-13-23-14-16-24(17-15-23)21-11-7-8-19(2)18-21/h4-11,18,22H,3,12-17H2,1-2H3

InChI-Schlüssel

CBAIGJQVUIEMCP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCN1CCN(CC1)C2=CC=CC(=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.